molecular formula C14H10F3N5 B8596021 4-N-[4-(trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-4,7-diamine

4-N-[4-(trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-4,7-diamine

Cat. No.: B8596021
M. Wt: 305.26 g/mol
InChI Key: NDNQFBSGWVDUBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-N-[4-(trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-4,7-diamine is a useful research compound. Its molecular formula is C14H10F3N5 and its molecular weight is 305.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H10F3N5

Molecular Weight

305.26 g/mol

IUPAC Name

4-N-[4-(trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-4,7-diamine

InChI

InChI=1S/C14H10F3N5/c15-14(16,17)8-1-3-9(4-2-8)22-13-10-6-19-12(18)5-11(10)20-7-21-13/h1-7H,(H2,18,19)(H,20,21,22)

InChI Key

NDNQFBSGWVDUBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC2=NC=NC3=CC(=NC=C32)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 7-amino-4-methylthiopyrido[4,3-d]pyrimidine (390 mg, 2.03 mmol), 4-aminobenzotrifluoride hydrochloride (0.40 g, 2.02 mmol) and 4-aminobenzotrifluoride (1.61 g, 10.0 mmol) is stirred at 180° C. for 2 min. The resulting product is neutralized with excess NaHCO3, dissolved in MeOH/CHCl3, dried onto alumina and chromatographed over alumina (4-7% MeOH/CH2Cl2) to give 7-amino-4-(4-trifluoromethylanilino)pyrido[4,3-d]pyrimidine (390 mg, 63) as a cream solid. Analytically pure material was obtained by further chromatography over silica gel (5% MeOH/CH2C2) to give pale yellow needles. 1H NMR (DMSO) δ 10.09 (1H, brs), 9.40 (1H, s), 8.48 (1H, s), 8.13 (2H, d, J 8.2 Hz), 7.74 (2H, d, J=8.7 Hz), 6.72 (2H, brs), 6.40 (1H, s).
Quantity
390 mg
Type
reactant
Reaction Step One
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0.4 g
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reactant
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1.61 g
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reactant
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reactant
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solvent
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Synthesis routes and methods II

Procedure details

A mixture of 7-amino-4-methylthiopyrido[4,3-d]pyrimidine (390 mg, 2.03 mmol), 4-aminobenzotrifluoride hydrochloride (0.40 g, 2.02 mmol) and 4-aminobenzotrifluoride (1.61 g, 10.0 mmol) is stirred at 180° C. for 2 min. The resulting product is neutralized with excess NaHCO2, dissolved in MeOH/CHCl3, dried onto alumina and chromatographed over alumina (4-7% MeOH/CH2Cl2) to give 7-amino-4-(4-trifluoromethylanilino)pyrido[4,3-d]pyrimidine (390 mg, 63%) as a cream solid. Analytically pure material was obtained by further chromatography over silica gel (5% MeOH/CH2Cl2) to give pale yellow needles. 1H NMR (DMSO) δ 10.09 (1H, brs), 9.40 (1H, s), 8.48 (1H, s), 8.13 (2H, d, J=8.2 Hz), 7.74 (2H, d, J=8.7 Hz), 6.72 (2H, brs), 6.40 (1H, s).
Quantity
390 mg
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
1.61 g
Type
reactant
Reaction Step One
[Compound]
Name
NaHCO2
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0 (± 1) mol
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reactant
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solvent
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